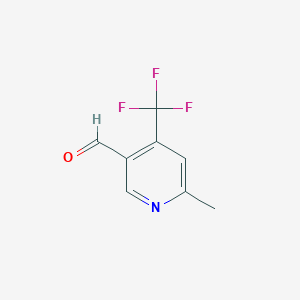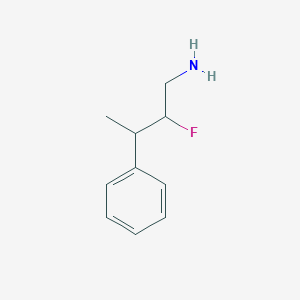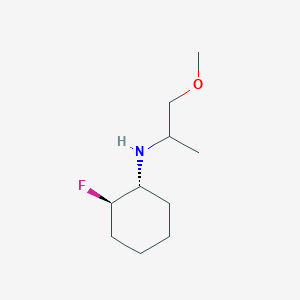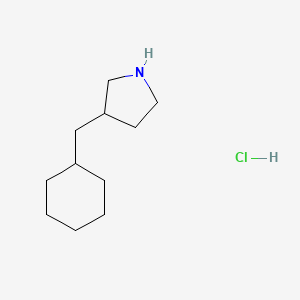
6-甲基-4-三氟甲基-吡啶-3-甲醛
描述
“6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde” is a chemical compound with the formula C8H6F3NO and a molecular weight of 189.1367 . It is used as a reagent in the preparation of piperidine derivatives, which are potential treatment agents for Alzheimer’s disease .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecule contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Physical And Chemical Properties Analysis
“6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde” is a light yellow liquid . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学研究应用
N-杂环化合物的合成
- 已经演示了一种 1H-吡唑并-[3,4-b]吡啶和吡唑并[3,4-b][1,8]萘啶的新型合成方法,其中利用多步工艺和弗里德兰德缩合来获得具有显着产率的三环、四环和五环 N-杂环化合物。还研究了这些化合物的物理光学性质,表明它们在荧光材料和化学传感器中的潜在应用 (Deore, Dingore, Jachak, 2015).
有机金属化学
- 对二甲基铟-吡啶-2-甲醛肟的分子结构的研究说明了使用吡啶-甲醛衍生物可以实现的复杂相互作用和几何形状。这项工作有助于理解金属-配体配位,这对于催化和电子材料的开发至关重要 (Shearer, Twiss, Wade, 1980).
金属配合物的配体合成
- 使用 5,10,15-三(五氟苯基)甲烷-3-甲醛的镓(III)(吡啶)配合物作为前体,形成新型醌稠合苽啉,证明了吡啶-甲醛衍生物在合成复杂有机骨架中的用途。这项研究为创造在催化、光伏和药物递送系统中具有潜在应用的材料开辟了新途径 (Vale et al., 2007).
多氟杂环化合物
- 对四氟吡啶-3-和-4-甲醛的研究阐明了这些化合物在各种化学反应中的行为,包括它们合成仲醇和酮的潜力。这项研究对开发具有增强电子和光学性能的新材料具有重要意义 (Chambers et al., 1969).
配位化学
- 以吡啶-甲醛肟为配体的锌(II)配合物的合成和表征提供了关于配体定位对金属配位结构作用的见解。此类研究对于设计基于金属的药物和造影剂至关重要,展示了吡啶-甲醛衍生物在药物化学中的多功能性 (Konidaris et al., 2009).
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been known to target enzymes like aldosterone synthase .
Mode of Action
Compounds with similar structures have been known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in reactions that affect various biochemical pathways .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
生化分析
Biochemical Properties
6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of functional groups. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s trifluoromethyl group enhances its reactivity, making it a valuable tool in organic synthesis .
Cellular Effects
The effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites. Additionally, it can affect the expression of genes involved in cellular stress responses, potentially altering cell function and viability .
Molecular Mechanism
At the molecular level, 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent modulator of biochemical pathways. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites. Its role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 6-Methyl-4-trifluoromethyl-pyridine-3-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. Understanding its localization is crucial for elucidating its mechanism of action and potential effects on cellular function .
属性
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNFCXTALYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1492390.png)

![22,22-Dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene](/img/structure/B1492393.png)

![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)


![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)


![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)